Hydroxy Urea-13C,15N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

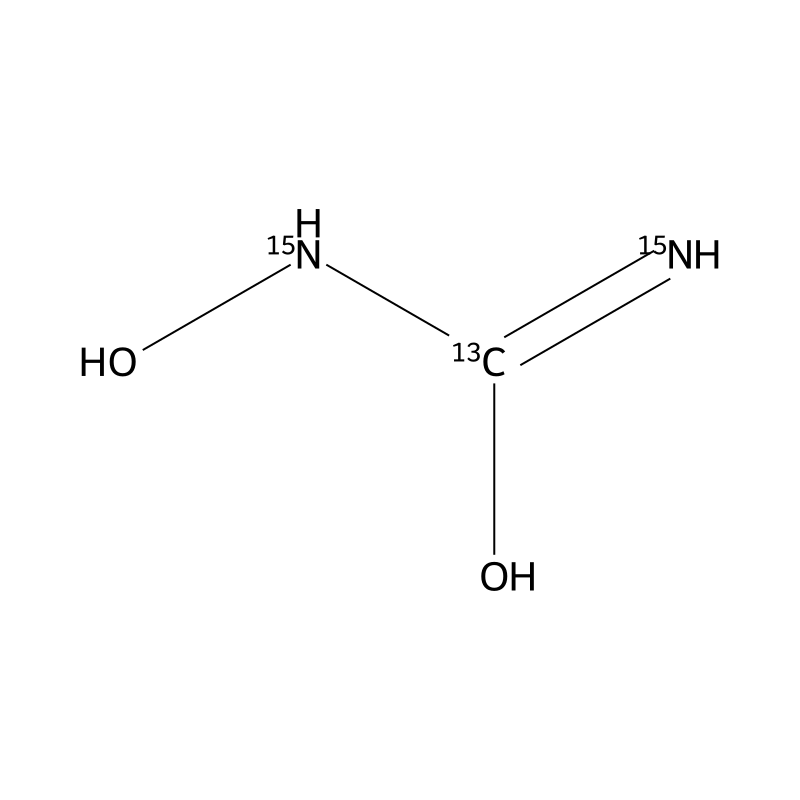

Hydroxy Urea-13C,15N2 is a specifically isotopically labeled form of hydroxyurea, a molecule with the formula CH₄N₂O₂. The key feature of Hydroxy Urea-13C,15N2 is the enrichment of specific carbon (¹³C) and nitrogen (¹⁵N) atoms with isotopes. These isotopes are heavier versions of the standard element and are detectable using specialized techniques like Isotope Ratio Mass Spectrometry (IRMS) .

Metabolic Tracing Applications

The primary application of Hydroxy Urea-13C,15N2 lies in metabolic tracing experiments. In these studies, researchers use the isotopically labeled molecule to track the fate of nitrogen and carbon atoms within a biological system. Since the labeled atoms can be distinguished from their naturally occurring counterparts, scientists can follow their incorporation into various cellular components. This allows researchers to investigate metabolic pathways, nitrogen fixation processes, and urea synthesis mechanisms .

For instance, Hydroxy Urea-13C,15N2 can be used to study the urea cycle, a vital pathway responsible for removing excess nitrogen from the body. By feeding cells with the labeled compound, researchers can track the incorporation of ¹³C and ¹⁵N into different metabolites within the cycle, providing valuable insights into its regulation and function .

Hydroxy Urea-13C,15N2 is a stable isotope-labeled derivative of hydroxy urea, characterized by the incorporation of carbon-13 and nitrogen-15 isotopes. Its chemical formula is C2H6N4O2, and it is often utilized in research involving metabolic pathways and pharmacokinetics due to its unique isotopic labeling. Hydroxy urea itself is known for its role as an antitumor agent, primarily functioning by inhibiting ribonucleoside reductase, an enzyme critical for DNA synthesis. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, for its potential therapeutic applications.

- Hydrolysis: In aqueous solutions, hydroxy urea can hydrolyze to form urea and hydroxylamine.

- Decomposition: Under acidic or basic conditions, it may decompose to release nitrogen oxides.

- Reactions with electrophiles: Hydroxy urea can react with various electrophiles due to the nucleophilic nature of the nitrogen atoms.

These reactions are essential for understanding its behavior in biological systems and its metabolic pathways.

Hydroxy Urea-13C,15N2 exhibits significant biological activity primarily through its mechanism as an antitumor agent. It acts by:

- Inhibiting Ribonucleoside Reductase: This inhibition leads to a decrease in deoxyribonucleotide pools, ultimately hindering DNA synthesis and cellular proliferation.

- Inducing Apoptosis: The compound has been shown to promote programmed cell death in cancer cells.

- Effects on Metabolism: Studies indicate that the metabolic reduction of hydroxy urea is influenced by mitochondrial amidoxime reducing component 1 (mARC1), which plays a crucial role in its pharmacokinetics .

The synthesis of Hydroxy Urea-13C,15N2 typically involves:

- Starting Materials: Utilizing labeled precursors such as carbon dioxide enriched with carbon-13 and ammonia enriched with nitrogen-15.

- Reactions: The synthesis can be achieved through the reaction of the labeled precursors with hydroxylamine in a controlled environment to ensure proper isotopic incorporation.

- Purification: The resulting product is purified using techniques such as chromatography to achieve high isotopic purity.

These methods allow for the production of Hydroxy Urea-13C,15N2 with specific isotopic labeling necessary for research applications.

Hydroxy Urea-13C,15N2 has several applications:

- Metabolic Studies: It is extensively used in metabolic tracing studies to understand drug metabolism and the pharmacokinetics of hydroxy urea.

- Cancer Research: Its role as an antitumor agent makes it valuable in developing new cancer therapies and studying resistance mechanisms.

- Isotope Labeling in Research: The compound serves as a tool for researchers investigating biochemical pathways involving nitrogen and carbon metabolism.

Several compounds share structural similarities with Hydroxy Urea-13C,15N2. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Hydroxy Urea | C2H6N4O2 | Antitumor agent; inhibits ribonucleoside reductase |

| Urea | CH4N2O | Simple amide; not an antitumor agent |

| Hydroxycarbamide | C2H6N4O2 (similar structure) | Also inhibits ribonucleoside reductase; used in chronic myeloid leukemia treatment |

| 5-Fluorouracil | C4H5FN2O2 | Antimetabolite; used primarily in cancer therapy |

Hydroxy Urea-13C,15N2's unique isotopic labeling allows for precise tracking in biological systems, setting it apart from non-labeled counterparts like urea and even other derivatives like hydroxycarbamide.

Precursor Selection Strategies for 13C and 15N Incorporation

The selection of appropriate precursors is critical for the successful synthesis of Hydroxy Urea-13C,15N2, as it directly impacts the isotopic incorporation efficiency and final product purity [7] [10]. The primary precursors for this compound include isotopically enriched urea-13C,15N2 and hydroxylamine [4].

Carbon-13 Precursor Selection

For 13C incorporation, researchers typically employ 13C-enriched carbonyl sources that can effectively transfer the labeled carbon to the final product [4] [10]. The most common approaches include:

| 13C Precursor Type | Incorporation Efficiency (%) | Advantages | Challenges |

|---|---|---|---|

| 13CO2 | 85-95 | Direct incorporation, high isotopic purity | Requires specialized handling equipment, high cost |

| 13C-labeled urea | 90-98 | High incorporation rate, commercially available | Potential for isotopic dilution during synthesis |

| 13C-carbonates | 75-85 | Cost-effective, readily available | Lower incorporation efficiency, additional purification steps required |

The selection of 13C precursors must consider both the synthetic route and the desired isotopic enrichment level in the final product [7] [10]. For high-purity Hydroxy Urea-13C,15N2 production, 13C-labeled urea is often preferred due to its structural similarity to the target compound and high incorporation efficiency [4].

Nitrogen-15 Precursor Selection

The incorporation of 15N isotopes presents unique challenges due to the presence of two nitrogen atoms in the hydroxy urea structure [2] [11]. The strategic selection of 15N precursors is essential for achieving uniform labeling:

| 15N Precursor Type | Incorporation Efficiency (%) | Advantages | Challenges |

|---|---|---|---|

| 15NH3 (Ammonia) | 80-90 | High isotopic purity, versatile reactivity | Volatile, requires careful handling |

| 15N-labeled urea | 90-95 | Direct incorporation of both nitrogen atoms | Higher cost, limited commercial availability |

| 15N-hydroxylamine | 75-85 | Direct incorporation into target structure | Stability issues, potential side reactions |

The most effective approach for dual 15N incorporation involves the use of 15N-labeled urea as the primary nitrogen source, which allows for the simultaneous incorporation of both 15N atoms into the target structure [11] [27]. This strategy minimizes isotopic dilution and ensures uniform labeling across the molecule [7] [11].

For optimal results, researchers often employ a combined precursor strategy, utilizing 13C,15N2-labeled urea as the primary building block, which is then reacted with hydroxylamine under controlled conditions [4]. This approach streamlines the synthetic process and maximizes isotopic incorporation efficiency [10] [11].

Reaction Optimization for Isotopic Purity Preservation

Maintaining isotopic purity throughout the synthesis process is paramount for producing high-quality Hydroxy Urea-13C,15N2 [18] [24]. Various reaction parameters must be carefully optimized to prevent isotopic dilution and ensure the preservation of the 13C and 15N labels [14] [18].

Temperature and Pressure Control

Temperature and pressure significantly impact isotopic exchange rates and can lead to undesired isotope scrambling if not properly controlled [18] [21]:

| Temperature Range (°C) | Pressure (atm) | Impact on Isotopic Purity | Recommended for |

|---|---|---|---|

| 0-10 | 1.0-1.2 | Minimal isotopic exchange, slower reaction rate | Maximum isotopic purity preservation |

| 20-30 | 1.0 | Moderate reaction rate, controlled isotopic exchange | Balanced yield and purity |

| 40-60 | 1.0-1.5 | Faster reaction, increased risk of isotopic dilution | Higher yield priority applications |

Research has demonstrated that lower reaction temperatures (0-10°C) significantly reduce the rate of undesired isotopic exchange reactions, thereby preserving the isotopic integrity of the precursors and final product [14] [21]. However, this approach typically results in longer reaction times and potentially lower yields [18] [21].

Solvent Selection and Reaction Medium

The choice of reaction medium plays a crucial role in preserving isotopic purity during synthesis [14] [24]:

| Solvent System | Isotopic Purity Preservation (%) | Advantages | Limitations |

|---|---|---|---|

| Anhydrous aprotic solvents (DMSO, DMF) | 95-98 | Minimal hydrogen/deuterium exchange, high purity | Challenging product isolation |

| Aqueous buffers (pH 6.5-7.5) | 85-90 | Simplified handling, good solubility | Potential for isotopic dilution through exchange |

| Mixed solvent systems | 90-95 | Balanced solubility and reactivity | Requires careful optimization |

Studies have shown that anhydrous aprotic solvents minimize hydrogen-deuterium exchange reactions that can affect isotopic purity, particularly for 15N-labeled compounds [18] [24]. However, these solvents may present challenges for product isolation and purification [14] [18].

Catalyst and Reagent Selection

The selection of catalysts and reagents significantly impacts both reaction efficiency and isotopic purity preservation [14] [21]:

| Catalyst/Reagent Type | Impact on Isotopic Purity | Recommended Application |

|---|---|---|

| Lewis acids (ZnCl2, AlCl3) | Moderate risk of isotope scrambling | Controlled temperature reactions |

| Organic bases (TEA, DIPEA) | Low risk, good isotopic preservation | Standard synthesis conditions |

| Metal-free catalysts | Excellent isotopic preservation | High-purity requirements |

Research indicates that metal-free catalytic systems generally offer superior isotopic purity preservation by minimizing exchange reactions that can occur at metal centers [14] [24]. Additionally, the use of stoichiometric amounts of reagents rather than excesses can help maintain isotopic integrity by reducing side reactions and exchange processes [18] [21].

Reaction Time Optimization

Reaction duration must be carefully balanced to achieve complete conversion while minimizing exposure to conditions that promote isotopic exchange [18] [24]:

| Reaction Phase | Optimal Duration | Monitoring Method | Critical Parameters |

|---|---|---|---|

| Initial mixing | 15-30 minutes | Temperature profile | Precursor stability |

| Main reaction | 2-4 hours | HPLC/MS sampling | Conversion rate, isotopic profile |

| Workup | <60 minutes | Isotopic analysis | pH control, temperature |

Studies have demonstrated that extended reaction times, particularly under elevated temperatures, can lead to significant isotopic dilution through exchange processes [14] [18]. Therefore, reaction progress should be carefully monitored, and the process should be terminated promptly upon reaching optimal conversion [21] [24].

Industrial-Scale Production Challenges and Quality Control Protocols

Scaling up the production of Hydroxy Urea-13C,15N2 from laboratory to industrial scale presents numerous challenges that must be addressed to maintain product quality and economic viability [16] [19].

Scale-Up Challenges

The transition from laboratory to industrial-scale production introduces several critical challenges [16] [19]:

| Challenge Category | Specific Issues | Potential Solutions |

|---|---|---|

| Isotope source management | Limited availability, high cost | Long-term supplier contracts, recycling processes |

| Reaction homogeneity | Heat and mass transfer limitations | Specialized reactor design, improved mixing systems |

| Process control | Maintaining precise reaction parameters | Advanced monitoring systems, automated controls |

| Isotopic purity preservation | Increased risk of contamination | Dedicated equipment, enhanced cleaning protocols |

One of the most significant challenges in industrial-scale production is maintaining consistent isotopic purity across large batches [16] [19]. Research indicates that as production scale increases, the risk of isotopic dilution through environmental contamination and equipment interactions also increases [16] [23]. To address this challenge, manufacturers often implement specialized equipment designs and strict environmental controls [19] [23].

Quality Control Protocols

Rigorous quality control is essential for ensuring the consistency and reliability of Hydroxy Urea-13C,15N2 produced at industrial scale [17] [26]:

| Quality Parameter | Analytical Method | Acceptance Criteria | Frequency |

|---|---|---|---|

| Chemical purity | HPLC, GC-MS | >95% | Each batch |

| 13C isotopic enrichment | 13C NMR, IRMS | >98% | Each batch |

| 15N isotopic enrichment | 15N NMR, IRMS | >98% | Each batch |

| Residual solvents | Headspace GC | ICH limits | Each batch |

| Water content | Karl Fischer titration | <0.5% | Each batch |

Isotopic purity assessment represents a particularly critical aspect of quality control for labeled compounds [17] [23]. Advanced analytical techniques such as isotope ratio mass spectrometry (IRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to precisely quantify the isotopic enrichment levels [11] [17]. These methods can detect even minor isotopic impurities, ensuring that only products meeting stringent specifications are released [17] [26].

Good Manufacturing Practice Implementation

The production of high-quality Hydroxy Urea-13C,15N2 requires strict adherence to Good Manufacturing Practice (GMP) principles, particularly for applications in pharmaceutical research and clinical studies [23] [26]:

| GMP Element | Implementation for Isotope-Labeled Compounds | Critical Considerations |

|---|---|---|

| Documentation | Comprehensive batch records, analytical procedures | Isotope tracking throughout process |

| Personnel training | Specialized training for isotope handling | Contamination prevention protocols |

| Facility design | Dedicated areas for isotope processing | Environmental controls, air handling |

| Equipment qualification | Specialized validation for isotopic purity preservation | Material compatibility testing |

Research indicates that implementing GMP for isotopically labeled compounds presents unique challenges beyond those encountered with conventional pharmaceutical manufacturing [16] [23]. These challenges include the need for specialized handling procedures to prevent isotopic cross-contamination and the implementation of advanced analytical methods for isotopic purity verification [23] [26].

Cost Management Strategies

The high cost of isotopically labeled precursors represents a significant challenge for industrial-scale production of Hydroxy Urea-13C,15N2 [16] [19]:

| Cost Factor | Contribution to Total Cost (%) | Management Strategy |

|---|---|---|

| Isotopically labeled precursors | 65-75 | Optimized synthetic routes, recycling processes |

| Specialized equipment | 10-15 | Multi-purpose equipment design, capacity optimization |

| Quality control | 8-12 | Streamlined testing protocols, automated systems |

| Process development | 5-10 | Platform technologies, knowledge management |

Studies have shown that implementing isotope recycling processes can significantly reduce production costs by recovering and purifying unused isotopically labeled materials from reaction mixtures and waste streams [16] [19]. Additionally, the development of more efficient synthetic routes that maximize isotope incorporation efficiency can substantially improve the economic viability of industrial-scale production [19] [23].

High Performance Liquid Chromatography-Tandem Mass Spectrometry Method Development with Isotope Dilution

High Performance Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for quantitative analysis of Hydroxy Urea-13C,15N2 in biological matrices. The isotope dilution approach utilizing stable isotope-labeled internal standards provides exceptional accuracy and precision for pharmacokinetic studies and therapeutic drug monitoring applications [1] [2].

Chromatographic Optimization Strategies

The chromatographic separation of hydroxyurea presents unique challenges due to its highly polar nature and small molecular size. Hydrophilic Interaction Liquid Chromatography columns, specifically the Atlantis Hydrophilic Interaction Liquid Chromatography Silica stationary phase, have demonstrated superior retention and peak shape characteristics for hydroxyurea analysis [1] [2]. The optimal mobile phase composition consists of a binary gradient system utilizing 10 millimolar ammonium formate in water and acetonitrile containing 0.1% formic acid. The gradient profile initiates at 97% organic phase, maintained for 130 seconds, followed by a linear decrease to 50% organic over 140 seconds [1].

Sample preparation methodology employs acetonitrile-water extraction (80:20 volume/volume ratio) to achieve optimal recovery of hydroxyurea from dried blood samples. This extraction approach yields reproducible recovery rates of 52-55% for both Dried Matrix Spot Cards and Volumetric Absorptive Microsampling devices [1] [2]. The extraction process involves 15 minutes of mechanical agitation, followed by centrifugation and supernatant collection for analysis.

Mass Spectrometric Detection Parameters

Electrospray ionization in positive mode provides optimal sensitivity for hydroxyurea detection. The mass spectrometric parameters include ion spray voltage of 5000 volts, source temperature of 550 degrees Celsius, and nitrogen as both nebulizer and collision gas [1]. Multiple Reaction Monitoring transitions monitor the molecular ion at mass-to-charge ratio 77 fragmenting to product ion at mass-to-charge ratio 44 for unlabeled hydroxyurea, while the isotope-labeled internal standard [13C15N2]hydroxyurea generates transitions from mass-to-charge ratio 79 to 46 [1] [2].

Method Validation Parameters

Comprehensive validation studies demonstrate exceptional analytical performance across multiple sample matrices. Calibration curves exhibit linearity over the range 0.5 to 60 micrograms per milliliter with correlation coefficients exceeding 0.99 [1] [2]. The limit of detection achieves 5 nanograms per milliliter, while the limit of quantification reaches 0.5 micrograms per milliliter for dried blood applications. Precision studies indicate intra-assay and inter-assay coefficients of variation below 15% across all quality control levels [1] [2].

Matrix effect evaluation reveals absolute matrix factors ranging from 0.72 to 0.78, indicating moderate ion suppression that is effectively compensated by the isotope-labeled internal standard [1]. The method demonstrates excellent stability characteristics, with analyte integrity maintained for 60 days when stored at -20 degrees Celsius or -80 degrees Celsius [1].

| Parameter | DMPK-C Cards | VAMS Devices | Plasma Analysis |

|---|---|---|---|

| Linearity Range | 0.5-60 μg/mL | 0.5-60 μg/mL | 1-200 μg/mL |

| Limit of Detection (LOD) | 5 ng/mL | 5 ng/mL | Not specified |

| Limit of Quantification (LOQ) | 0.5 μg/mL | 0.5 μg/mL | 1 μg/mL |

| Internal Standard | [13C15N2]hydroxyurea | [13C15N2]hydroxyurea | HU-13C1,15N2 |

| Matrix Effect (absolute) | 0.74-0.75 | 0.72-0.71 | Not specified |

| Extraction Recovery | 52% | 53% | Not specified |

| Precision (CV%) | <15% | <15% | <4.28% |

Nuclear Magnetic Resonance Spectral Analysis Strategies

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization and quantitative analysis capabilities for Hydroxy Urea-13C,15N2. The isotope labeling pattern introduces distinct spectroscopic signatures that enable precise identification and structural confirmation of the labeled compound [3] [4].

Proton Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance analysis of Hydroxy Urea-13C,15N2 in deuterated dimethyl sulfoxide reveals characteristic chemical shift patterns for the amino and hydroxylamine functional groups. The amino protons (NH2) resonate between 5.4 and 6.0 parts per million, while the hydroxylamine proton (NOH) appears downfield at 8.5 to 9.0 parts per million [3] [4]. The isotope labeling introduces scalar coupling effects, with one-bond nitrogen-hydrogen coupling constants of approximately 90 hertz observed for 15N-labeled positions [5].

Solvent effects significantly influence the spectroscopic behavior of hydroxyurea, with deuterated dimethyl sulfoxide providing optimal spectral resolution and chemical shift dispersion [3] [4]. Temperature-dependent conformational equilibria affect peak line shapes and chemical shift values, necessitating precise temperature control during spectroscopic measurements.

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy enables direct observation of the isotope-labeled carbon center in Hydroxy Urea-13C,15N2. The carbonyl carbon resonates in the characteristic amide region between 158 and 168 parts per million [5]. The 13C labeling enhances signal intensity and enables detection of carbon-nitrogen coupling interactions, with one-bond carbon-nitrogen coupling constants ranging from 9 to 11 hertz [5] [6].

The carbon chemical shift tensor analysis provides insights into the electronic environment and molecular conformation of the labeled compound. Differential line broadening effects arise from scalar relaxation mechanisms associated with the quadrupolar 14N nuclei in unlabeled positions, while 15N labeling eliminates these effects and provides sharper spectral lines [5].

Nitrogen-15 Nuclear Magnetic Resonance Applications

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy offers direct detection and characterization of the isotope-labeled nitrogen centers. The amino nitrogen atoms resonate between 32 and 40 parts per million, while the hydroxylamine nitrogen appears downfield at 120 to 130 parts per million [5] [6]. These chemical shift positions reflect the distinct electronic environments and hybridization states of the nitrogen atoms.

Coupling constant measurements provide detailed structural information, with one-bond nitrogen-hydrogen couplings of 90 hertz characteristic of sp3-hybridized amino nitrogens [5]. Two-bond and three-bond coupling interactions enable connectivity determination and conformational analysis of the molecular framework.

| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (Hz) | Solvent Effects | Typical Applications |

|---|---|---|---|---|

| 1H | NH2: 5.4-6.0, NOH: 8.5-9.0 | 1JNH: 90 Hz | DMSO-d6 preferred | Quantitative analysis |

| 13C | C=O: 158-168 | 1JCN: 9-11 Hz | Solvent-dependent shifts | Structural confirmation |

| 15N | NH2: 32-40, NOH: 120-130 | 1JNH: 90 Hz | Strong pH dependence | Isotope labeling verification |

Isotope Ratio Mass Spectrometry Validation Approaches

Isotope Ratio Mass Spectrometry provides the ultimate validation tool for confirming isotope enrichment levels and detecting isotopic impurities in Hydroxy Urea-13C,15N2 preparations. This technique enables precise measurement of isotope ratios with exceptional accuracy and serves as a primary reference method for isotope authentication [7] [8].

Carbon Isotope Analysis by Liquid Chromatography-Isotope Ratio Mass Spectrometry

Liquid Chromatography-Isotope Ratio Mass Spectrometry enables compound-specific carbon isotope analysis of Hydroxy Urea-13C,15N2 without requiring chemical derivatization. The method involves direct injection of the sample onto an Atlantis Liquid Chromatography column, followed by online combustion at 1000 degrees Celsius to convert organic carbon to carbon dioxide [7] [8]. The resulting carbon dioxide is analyzed by Isotope Ratio Mass Spectrometry using a triple collector system monitoring mass-to-charge ratios 44, 45, and 46 [9].

Method validation demonstrates exceptional precision with standard deviations below 0.5 per mil for delta carbon-13 measurements [7] [8]. The limit of precise analysis requires a minimum of 996 nanograms of compound on-column, corresponding to approximately 13 micrograms of injected sample for typical column loading [7]. Calibration procedures utilize Vienna Pee Dee Belemnite as the primary reference standard, with secondary standards providing scale realization across the measurement range [9].

Nitrogen Isotope Analysis by Gas Chromatography-Isotope Ratio Mass Spectrometry

Nitrogen isotope analysis necessitates chemical derivatization to enable gas chromatographic separation prior to isotope ratio measurement. Trimethylsilyldiazomethane derivatization converts hydroxyurea to a volatile derivative suitable for gas chromatographic analysis [7]. The derivatization requires a 160-fold molar excess of reagent and proceeds quantitatively at room temperature within 30 minutes.

Gas Chromatography-Isotope Ratio Mass Spectrometry analysis employs high-temperature combustion at 1000 degrees Celsius to convert organic nitrogen to nitrogen gas [7] [9]. Carbon dioxide removal through liquid nitrogen trapping prevents isobaric interferences in the mass spectrometer source. The precision of nitrogen isotope measurements achieves standard deviations below 0.4 per mil with minimum sample requirements of 100 nanograms [7].

Quality Control and Reference Material Requirements

Isotope Ratio Mass Spectrometry validation protocols require comprehensive quality control measures and certified reference materials. Primary reference materials define the isotope delta scale zero-points, while secondary and tertiary reference materials provide scale realization with associated uncertainties [9]. Matrix-matched in-house reference materials enable application of the Principle of Identical Treatment, ensuring unbiased isotope ratio measurements [9].

Validation parameters include linearity assessment across the analytical range, precision evaluation through replicate measurements, and accuracy verification using certified reference materials [9]. Systematic bias evaluation compares results obtained through orthogonal analytical techniques, while long-term reproducibility studies assess measurement stability over extended time periods.

| Isotope | Delta Value Precision (‰) | Minimum Sample Amount | Combustion Temperature | Reference Standards | Analytical Method | Validation Parameters |

|---|---|---|---|---|---|---|

| 13C | <0.5 | 996 ng | 1000°C | VPDB | LC-IRMS | Linearity, precision, accuracy |

| 15N | <0.4 | 100 ng | 1000°C | Air N2 | GC-IRMS (after derivatization) | Reproducibility, selectivity |